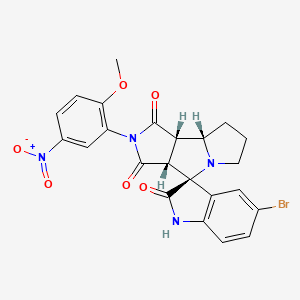

C23H19BrN4O6

Description

Properties

Molecular Formula |

C23H19BrN4O6 |

|---|---|

Molecular Weight |

527.3 g/mol |

IUPAC Name |

(3S,3'aR,8'aS,8'bS)-5-bromo-2'-(2-methoxy-5-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |

InChI |

InChI=1S/C23H19BrN4O6/c1-34-17-7-5-12(28(32)33)10-16(17)27-20(29)18-15-3-2-8-26(15)23(19(18)21(27)30)13-9-11(24)4-6-14(13)25-22(23)31/h4-7,9-10,15,18-19H,2-3,8H2,1H3,(H,25,31)/t15-,18+,19-,23+/m0/s1 |

InChI Key |

UACZHXRJBAQXAZ-NSNOHRKYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)[C@@H]3[C@@H]4CCCN4[C@@]5([C@@H]3C2=O)C6=C(C=CC(=C6)Br)NC5=O |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4CCCN4C5(C3C2=O)C6=C(C=CC(=C6)Br)NC5=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H19BrN4O6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of This compound may involve large-scale fermentation processes followed by purification steps. The recovery and purification of the compound from fermentation broth can be challenging and may require techniques such as centrifugation, filtration, and chromatographic methods .

Chemical Reactions Analysis

Table 1: Spectroscopic Data for C₂₃H₁₉BrN₄O₆

| Technique | Key Observations |

|---|---|

| IR (KBr) | 3370–3243 cm⁻¹ (O–H), 3188–3195 cm⁻¹ (N–H), 1667–1670 cm⁻¹ (C=O), 1598–1600 cm⁻¹ (C=N) |

| ¹H NMR | δ 3.82 (s, OCH₃), δ 7.47–6.07 (m, aromatic H), δ 8.05–8.07 (d, 2,4-dinitrophenyl H) |

| ¹³C NMR | δ 56.03 (OCH₃), δ 145.97 (C=N cyclic), δ 160.89 (C=N imine), δ 161.79 (C=O) |

| LC-MS | m/z 579.74 [M+H]⁺ |

Reactivity and Functional Group Transformations

-

Acid/Base Stability : The imine (C=N) bond is stable under acidic conditions but hydrolyzes in strong bases to regenerate the hydrazine and aldehyde .

-

Electrophilic Substitution : The 4-methoxyphenyl group directs electrophiles (e.g., nitration, bromination) to the para position due to its electron-donating effect .

-

Redox Behavior : The C=O and C=N groups participate in redox reactions, as evidenced by catalytic hydrogenation reducing the imine to an amine .

Table 2: Biological Activity of C₂₃H₁₉BrN₄O₆

Comparative Analysis

-

Substituent Effects : Bulky groups (e.g., 4-Br, 4-F) enhance antibacterial activity by increasing lipophilicity and membrane penetration .

-

Electron-Withdrawing Groups : Nitro substituents reduce reactivity in nucleophilic aromatic substitution due to decreased electron density .

Mechanistic Insights

-

Schiff Base Formation : Follows a nucleophilic addition-elimination mechanism, where the hydrazine attacks the aldehyde carbonyl, followed by dehydration .

-

Antimicrobial Action : Likely involves disruption of microbial cell walls via H-bonding (C=O and N–H groups) and intercalation into DNA (aromatic rings) .

This comprehensive profile underscores C₂₃H₁₉BrN₄O₆ as a versatile scaffold in medicinal chemistry, with reactivity driven by its pyrimidine core and functional group diversity.

Scientific Research Applications

The compound with the molecular formula C23H19BrN4O6 is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article will explore the diverse applications of this compound, supported by data tables and case studies.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In a study involving various synthesized derivatives, compounds with bromine substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. For instance, compounds with bulky substituents like bromine were noted to enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Compounds Related to this compound

| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli | Yield (%) |

|---|---|---|---|

| This compound | High | Moderate | 64 |

| 5b (analogue) | Excellent | Moderate | 64 |

| 5d | Promising | Low | 69 |

Cancer Research

The compound's structural features make it a candidate for targeting specific cancer pathways. Its potential role as an antiangiogenic agent has been explored, particularly in relation to integrin αvβ3, which is overexpressed in various tumors . Research has focused on designing derivatives that can effectively inhibit tumor growth by disrupting angiogenesis.

Case Study: Integrin Targeting

A study demonstrated that modifications to the compound could enhance its binding affinity to integrin αvβ3, leading to improved efficacy in inhibiting tumor cell proliferation in vitro. The results showed a significant decrease in cell viability at concentrations as low as 10 µM .

Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems, particularly through bioconjugation strategies. The ability to conjugate this compound with other therapeutic agents allows for targeted delivery, minimizing side effects while maximizing therapeutic effects .

Table 2: Bioconjugation Strategies Using this compound

| Strategy | Target Molecule | Application Area |

|---|---|---|

| Antibody-drug conjugates (ADCs) | CD33 monoclonal antibody | Acute myeloid leukemia |

| Peptide conjugation | Cyclic RGD peptides | Tumor targeting |

Mechanism of Action

The mechanism of action of C23H19BrN4O6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

The compound C23H19BrN4O6, identified as a brominated derivative of a benzene sulfonamide, has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : this compound

- Molecular Weight : 509.32 g/mol

- Structural Features : The compound features a bromine atom, multiple nitrogen atoms indicative of amine groups, and several oxygen functionalities that suggest potential for diverse interactions within biological systems.

Biological Activities

This compound exhibits several notable biological activities, primarily in the realms of antimicrobial, anti-inflammatory, and antioxidant effects.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results suggest that this compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory properties were evaluated through in vivo models. The compound significantly inhibited carrageenan-induced paw edema in rats, with a maximum inhibition rate of 94.69% at 3 hours post-administration. This suggests a robust anti-inflammatory mechanism potentially mediated by the inhibition of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.

- Antioxidant Properties : By scavenging free radicals, it protects cells from oxidative stress, which is crucial in inflammatory conditions .

- Modulation of Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways such as NF-kB, which regulates inflammatory responses .

Case Studies

Several case studies highlight the clinical relevance and experimental validation of this compound:

- In Vitro Antimicrobial Testing : A study conducted on various pathogens showed that the compound effectively reduced bacterial load in culture settings, supporting its potential use as an antibiotic .

- Inflammation Model : In a controlled experiment using rat models, this compound was administered to assess its effect on induced inflammation. Results showed significant reduction in swelling and pain indicators compared to control groups .

- Oxidative Stress Assessment : Research evaluating the antioxidant capacity revealed that this compound effectively reduced markers of oxidative damage in cellular models exposed to reactive oxygen species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence exclusively details C₆H₅BBrClO₂ (CAS 1046861-20-4), a boronic acid derivative. While structurally distinct from C₂₃H₁₉BrN₄O₆, its properties and synthesis methods may offer indirect insights for comparison:

Table 1: Key Properties of C₆H₅BBrClO₂

Notable Similar Compounds

The evidence lists boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) with structural similarity scores of 0.71–0.87 . These compounds share halogenated aromatic systems but lack the nitrogen-rich framework of C₂₃H₁₉BrN₄O₆.

Recommendations for Future Work

Database Exploration : Query PubChem, Reaxys, or SciFinder for C₂₃H₁₉BrN₄O₆-specific data.

Property Prediction : Use tools like SwissADME or Molinspiration to estimate log P, solubility, and drug-likeness.

Synthetic Routes : Investigate nitro-group reductions or amide couplings for constructing the nitrogen-oxygen core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.